molecular formula C24H34O4 B586721 4,7-Dihydro Megestrol Acetate CAS No. 14994-27-5

4,7-Dihydro Megestrol Acetate

Cat. No.: B586721
CAS No.: 14994-27-5
M. Wt: 386.532
InChI Key: WYYCRMBIYYRAEW-GQFGMJRRSA-N
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Description

4,7-Dihydro Megestrol Acetate is a synthetic steroidal compound with the molecular formula C24H34O4 It is a derivative of pregnenolone and is structurally related to other steroid hormones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dihydro Megestrol Acetate typically involves multiple steps starting from pregnenolone. One common method includes the acetylation of pregnenolone at the 17-position followed by oxidation at the 3 and 20 positions. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The oxidation steps may require reagents like chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,7-Dihydro Megestrol Acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in anhydrous conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups at the 3 and 20 positions results in the formation of ketones, while reduction can revert these ketones back to hydroxyl groups.

Scientific Research Applications

4,7-Dihydro Megestrol Acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.

    Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4,7-Dihydro Megestrol Acetate involves its interaction with steroid hormone receptors. It binds to these receptors, modulating gene expression and influencing various physiological processes. The molecular targets include androgen and progesterone receptors, which play crucial roles in reproductive and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

    Medroxyprogesterone acetate: Another synthetic steroid with similar structural features but different functional groups.

    Megestrol acetate: A progestin used in the treatment of endometriosis and other conditions.

    Hydrocortisone acetate: A corticosteroid used for its anti-inflammatory properties.

Uniqueness

4,7-Dihydro Megestrol Acetate is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and potential therapeutic applications. Its ability to modulate hormone receptors makes it a valuable compound for research and medical use.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h18-20H,6-13H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYCRMBIYYRAEW-GQFGMJRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(=O)CCC2(C3CCC4(C(C3C1)CCC4(C(=O)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC(=O)CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@]4(C(=O)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14994-27-5
Record name 6-Methyl-3,20-dioxopregn-5-en-17-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014994275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-METHYL-3,20-DIOXOPREGN-5-EN-17-YL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7CTF07J48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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